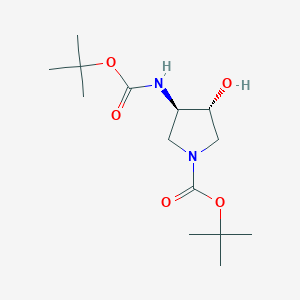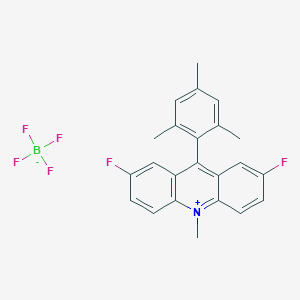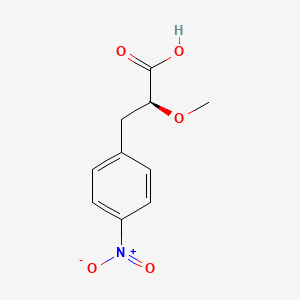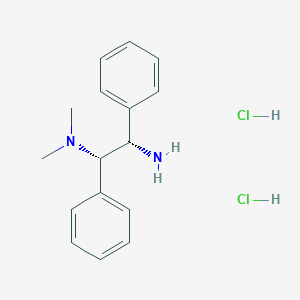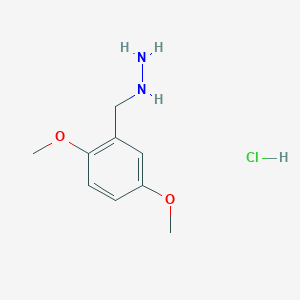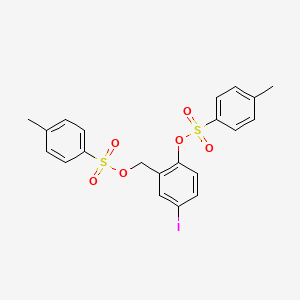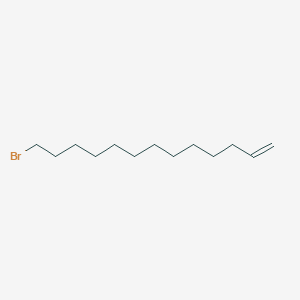
13-Bromotridec-1-ene
Overview
Description
13-Bromotridec-1-ene is a useful research compound. Its molecular formula is C13H25Br and its molecular weight is 261.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalyzed Domino Tricyclizations : Palladium-catalyzed domino tricyclizations of 2-Bromotetradec-1-ene-7,13-diynes yield products such as benzene, fulvene, and monoannelated fulvenes. This process indicates the potential utility of similar brominated compounds in organic synthesis and catalysis (Schweizer et al., 2001).
NMR Spectroscopy : Research shows that ^13C NMR spectroscopy, which can involve compounds like 13-Bromotridec-1-ene, is extremely useful in biochemical research due to its wide range of chemical shifts and favorable relaxation effects (Eakin et al., 1972).
Cascade Oligocyclizations : Palladium-catalyzed oligocyclizations of 2-bromotetradec-1-ene-7,13-diynes can lead to the formation of fulvene derivatives. This kind of reaction showcases the versatility of brominated alkenes in complex organic syntheses (Tokan et al., 2009).
Anticancer Potential : While not directly related to this compound, research on ^13C-labeled compounds like indole-3-carbinol reveals their potential in suppressing tumor cell proliferation and inducing apoptosis in various cancer cells (Aggarwal & Ichikawa, 2005).
Synthesis of Labeled Compounds : ^13C-labeled tetradecanoic acids, which are structurally similar to this compound, can be used for the synthesis of labeled diacyl phosphatidylcholines. This illustrates the role of such compounds in the synthesis of biologically relevant molecules (Sparrow et al., 1983).
properties
IUPAC Name |
13-bromotridec-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2H,1,3-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIASHKZWUJPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


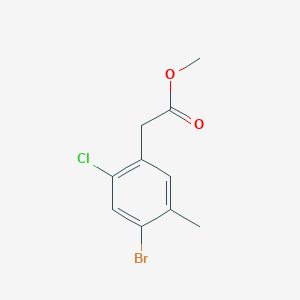
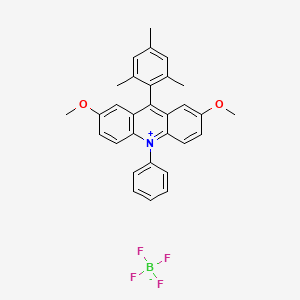
![2-[2-(6-Chloro-hexyloxy)-ethoxy]-ethyl-ammonium chloride](/img/structure/B8135876.png)
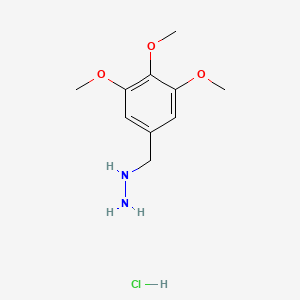
![2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B8135902.png)
